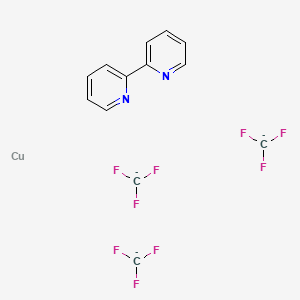

Bpycu(CF3)3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bpycu(CF3)3, also known as Copper, (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)-, is a copper complex with the molecular formula C13H8CuF9N2. This compound is notable for its unique structure, which includes three trifluoromethyl groups and a bipyridine ligand. It is a yellow solid that is soluble in organic solvents like acetone, ethyl acetate, and acetonitrile, but insoluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bpycu(CF3)3 can be synthesized through a mild and operationally simple method involving the use of a bench-stable copper(III) complex. The synthesis typically involves the reaction of copper(II) trifluoromethyl complexes with 2,2’-bipyridine under visible light. The reaction conditions are mild, often carried out at room temperature, and the process is initiated by photoinduced homolytic cleavage of the copper complex .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods. The scalability of the process would depend on the availability of starting materials and the efficiency of the reaction under industrial conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Bpycu(CF3)3 undergoes several types of chemical reactions, including:

Trifluoromethylation: This compound is used as a source of trifluoromethyl radicals, which can be introduced into various organic molecules.

Hydrogen Abstraction: The compound can abstract hydrogen atoms from unactivated C(sp3)-H bonds, leading to the formation of trifluoromethylated products.

Common Reagents and Conditions

Reagents: Common reagents used with this compound include alkyl bromides, iodides, and primary amines.

Major Products

The major products formed from reactions involving this compound are trifluoromethylated organic compounds. These products are valuable in various fields, including pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Bpycu(CF3)3 has a wide range of applications in scientific research:

Chemistry: It is used in the trifluoromethylation of organic molecules, which is important for the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of Bpycu(CF3)3 involves the generation of reactive electrophilic carbon-centered CF3 radicals through photoinduced homolytic cleavage. These radicals can then abstract hydrogen atoms from unactivated C(sp3)-H bonds, leading to the formation of trifluoromethylated products. The process involves radical-polar crossover and ionic coupling between the resulting carbocation intermediate and the anionic CF3 source .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Copper, (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)-

- 2,2’-bipyridine tris(trifluoromethyl) Copper

- (2,2’-Bipyridine-κN1,κN1’)tris(trifluoromethyl)-Copper

Uniqueness

Bpycu(CF3)3 is unique due to its ability to act as both a source of trifluoromethyl radicals and anions, making it highly versatile in various chemical reactions. Its stability and operational simplicity under mild conditions further enhance its applicability in scientific research and industrial processes .

Propriétés

Formule moléculaire |

C13H8CuF9N2-3 |

|---|---|

Poids moléculaire |

426.75 g/mol |

Nom IUPAC |

copper;2-pyridin-2-ylpyridine;trifluoromethane |

InChI |

InChI=1S/C10H8N2.3CF3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3)4;/h1-8H;;;;/q;3*-1; |

Clé InChI |

AFWFCKPJRVCIIR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=NC(=C1)C2=CC=CC=N2.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Cu] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)

![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)

![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B13670295.png)

![2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13670313.png)

![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670318.png)